1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is particularly useful for protecting amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The BOC group can be selectively removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Substitution: Formation of a free amine.
Scientific Research Applications
1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate involves the protection and deprotection of amine groups. The BOC group protects the amine during various chemical reactions and can be selectively removed under acidic conditions. This allows for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybenzene-1,2-dicarboxylate
- 1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzene-1,2-dicarboxylate
Uniqueness
1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate is unique due to the position of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and applications .
Properties
Molecular Formula |
C15H19NO7 |
---|---|
Molecular Weight |
325.31 g/mol |
IUPAC Name |
dimethyl 3-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO7/c1-15(2,3)23-14(20)16-8-6-7-9(17)11(13(19)22-5)10(8)12(18)21-4/h6-7,17H,1-5H3,(H,16,20) |
InChI Key |
RHFCMEMKNLNROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.